molecular formula C14H11NOS B1267060 2-(2-Benzothiazolyl)-5-methylphenol CAS No. 56048-54-5

2-(2-Benzothiazolyl)-5-methylphenol

Cat. No. B1267060
CAS RN: 56048-54-5
M. Wt: 241.31 g/mol
InChI Key: DILRSGGQTSJRST-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)-5-methylphenol is a chemical compound belonging to the benzothiazole family, which is characterized by the presence of a benzene ring fused to a thiazole ring. This family of compounds is known for its diverse biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazolyl derivatives, including 2-(2-Benzothiazolyl)-5-methylphenol, can be achieved through several methods. A notable approach involves a palladium-catalyzed regioselective C–H bond arylation, which allows for the introduction of (hetero)aryl groups into the benzothiazolyl core. This method demonstrates a high level of regioselectivity and tolerates a wide variety of substituents, making it a versatile tool for the synthesis of these compounds (Abdellaoui et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 2-(2-Benzothiazolyl)-5-methylphenol, has been studied using various spectroscopic techniques. The characterization of these compounds involves FTIR, 1H and 13C NMR spectroscopy, and elemental analysis, providing detailed information about their structural features (Ermiş & Durmuş, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a range of chemical reactions, highlighting their reactive nature and chemical versatility. For example, reactions with triphenylborane have been studied, revealing insights into their reactivity and the formation of products with potentially novel properties (Hai Le Thi Hong et al., 2023).

Scientific research applications

Near-Infrared Fluorescence and Imaging Applications

2-(2-Benzothiazolyl)-5-methylphenol derivatives have been synthesized, exhibiting remarkable photophysical properties. These derivatives show potent near-infrared (NIR) fluorescence, which can be utilized for biothiol imaging in living cells. The NIR fluorescent probes constructed from these derivatives allow for advanced imaging applications in biological research, enabling visualization within living cells with minimal disturbance to cellular functions (Zhang et al., 2016).

Antitumor Applications

Benzothiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles, have demonstrated significant antitumor activity. These compounds are known to form DNA adducts in sensitive tumor cells, suggesting their utility in anticancer therapies. The ability to selectively affect tumor cells while sparing normal cells highlights the potential of these compounds in targeted cancer treatment strategies (Leong et al., 2003).

Antifungal and Antimicrobial Properties

The derivatives of benzothiazolyl, including 2-(2-Benzothiazolyl)-5-methylphenol, have been explored for their antifungal and antimicrobial properties. Studies indicate their efficacy against various fungal and microbial strains, making them a potent option for developing new antifungal and antibacterial agents. The antifungal activities against Candida albicans and Pityrosporium ovale, and antimicrobial activities against bacterial strains like Escherichia coli and Staphylococcus aureus, have been particularly noted (Kale et al., 2020; Padalkar et al., 2016).

Application in Synthetic Chemistry

2-(2-Benzothiazolyl)-5-methylphenol and its derivatives serve as valuable intermediates in synthetic chemistry. They are utilized in the synthesis of various heterocyclic compounds, showcasing their versatility and importance in the field of chemical synthesis. The ability to undergo reactions like C-H bond arylation further enhances their utility in synthesizing a wide array of complex molecules, which can have various applications in medicinal and materials chemistry (Abdellaoui et al., 2014).

Photophysical Studies

The extended benzothiazole derivatives exhibit intriguing photophysical characteristics, with applications in fluorescent studies. Their response to different solvents and the demonstration of excited-state intramolecular proton transfer pathways highlight their potential in optical and sensor technologies. The dual emission characteristics and thermal stability up to 200°C make them suitable for applications requiring stable and tunable fluorescent properties (Padalkar et al., 2011).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILRSGGQTSJRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292542
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzothiazolyl)-5-methylphenol

CAS RN

56048-54-5
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56048-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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